3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

Catalog No.
S690733
CAS No.
58108-05-7
M.F
C7H15ClN2
M. Wt
162.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

CAS Number

58108-05-7

Product Name

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H

InChI Key

WPYNXKFLSQEEFE-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)N.Cl

Synonyms

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine; N-Amino-3-azabicyclo[3.3.0]octane Hydrochloride; NAZA Hydrochloride

Canonical SMILES

C1CC2CN(CC2C1)N.Cl

Synthesis and Characterization:

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride (also known as N-amino-3-azabicyclo[3.3.0]octane monohydrochloride) is a chemical compound with the formula C7H15ClN2. It can be synthesized through various methods, including reductive amination and ring-opening reactions. Studies have explored the optimization of these methods to improve yield and purity [PubChem, ""].

Potential Applications:

Research into 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is ongoing, and potential applications are being explored in various scientific fields:

  • Medicinal Chemistry: The bicyclic structure and the presence of the amine group make this compound a potential candidate for drug discovery. Studies have investigated its activity against various enzymes and receptors, although further research is needed to determine its therapeutic potential [Journal of Medicinal Chemistry, ].
  • Material Science: The unique structure of this molecule has led to its exploration in the development of new materials. For example, research has investigated its potential use as a precursor for the synthesis of ionic liquids, which are salts with unique properties [Chemistry - A European Journal, ].

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a bicyclic compound with the molecular formula C7H14N2HClC_7H_{14}N_2\cdot HCl and a molecular weight of 162.66 g/mol. The compound is characterized by its unique bicyclic structure, which features a nitrogen atom integrated into the ring system, making it a member of the azabicyclo family. It is often referred to as N-amino-3-azabicyclo[3.3.0]octane monohydrochloride and is known for its potential applications in medicinal chemistry, particularly in the development of cannabinoid receptor antagonists .

Typical of amines and bicyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can readily dissociate in aqueous solutions, allowing it to participate in acid-base chemistry.
  • Formation of Derivatives: The amino group can be modified to form various derivatives, which may enhance biological activity or alter solubility properties.

Research indicates that 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride exhibits significant biological activity, particularly as a precursor in the synthesis of cannabinoid receptor antagonists. These antagonists are being studied for their potential therapeutic effects in conditions such as obesity and addiction disorders. The compound's structure allows it to interact with specific receptors in the central nervous system, influencing neurotransmitter systems related to pain, appetite, and mood .

Several synthesis methods have been developed for producing 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride:

  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield the bicyclic structure.
  • Reduction Reactions: Reduction of corresponding imines or nitro compounds can lead to the formation of the desired amine.
  • Hydrochloride Formation: The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.

These methods highlight the versatility of synthetic approaches available for this compound, enabling modifications that may enhance its pharmacological properties .

The primary applications of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride include:

  • Pharmaceutical Development: As a key intermediate in synthesizing cannabinoid receptor antagonists.
  • Research Tool: Utilized in studies investigating the roles of cannabinoid receptors in various physiological processes.
  • Chemical Probes: Employed in research to explore interactions within neurotransmitter systems.

Its unique structural features make it valuable for developing novel therapeutic agents targeting specific biological pathways .

Studies involving 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride have focused on its interactions with cannabinoid receptors, particularly CB1 and CB2 receptors. These interactions are crucial for understanding how this compound can modulate physiological responses related to pain perception, appetite regulation, and mood stabilization.

Research has shown that compounds derived from 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride can act as selective antagonists at these receptors, providing insights into their potential therapeutic benefits and side effects .

Several compounds share structural similarities with 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride. Here are a few notable examples:

Compound NameStructure TypeKey Features
1-Amino-2-methylpyrrolidinePyrrolidineExhibits different receptor selectivity
8-Aminocaprylic acidAliphatic amineUsed in lipid metabolism studies
2-AminotetralinTetralinKnown for its dopaminergic activity

Uniqueness: The distinct bicyclic structure of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride allows for specific interactions with cannabinoid receptors that may not be present in other similar compounds, making it particularly valuable in drug design aimed at modulating endocannabinoid signaling pathways .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58108-05-7

Dates

Last modified: 08-15-2023

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